

An In-depth Technical Guide to the Chemical Structure and Synthesis of Aspoxicillin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aspoxicillin**

Cat. No.: **B1665795**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspoxicillin is a semi-synthetic, broad-spectrum β -lactam antibiotic with demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and a detailed pathway for its chemical synthesis. Experimental protocols for key analytical procedures and a representative pharmacokinetic study are also presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery, development, and analysis of novel antibiotic agents.

Chemical Structure and Properties

Aspoxicillin, also known by the synonym N(4)-methyl-D-asparaginylamoxicillin, is a derivative of amoxicillin, featuring a distinct side chain that enhances its antibacterial profile.

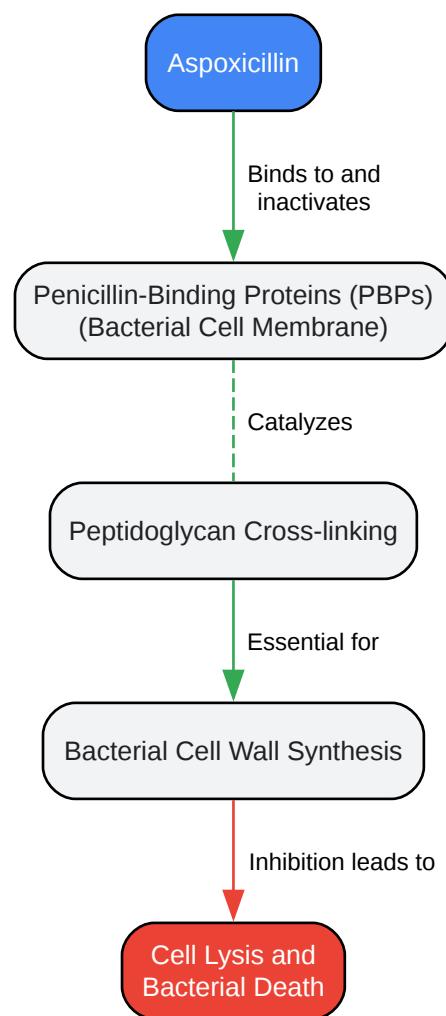
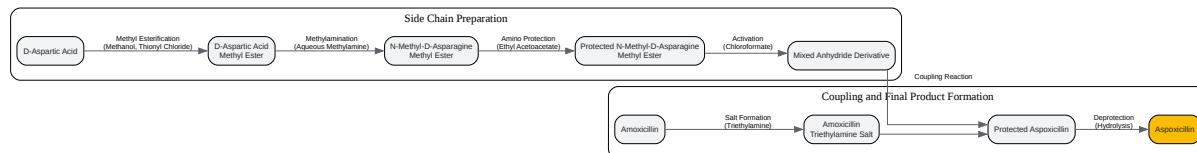
IUPAC Name: (2S,5R,6R)-6-[(2R)-2-[(2R)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid^[1]

Chemical Formula: C₂₁H₂₇N₅O₇S^[1]

Molecular Weight: 493.5 g/mol ^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Aspoxicillin** is provided in Table 1.



Property	Value	Reference
Molecular Weight	493.5 g/mol	[1]
XLogP3-AA	-3.4	[1]
Hydrogen Bond Donor Count	6	PubChem
Hydrogen Bond Acceptor Count	11	PubChem
Rotatable Bond Count	9	PubChem
Exact Mass	493.16311939	[1]
Topological Polar Surface Area	216 Å ²	[1]

Synthesis Pathway

The synthesis of **Aspoxicillin** is a semi-synthetic process that utilizes readily available starting materials, D-aspartic acid and amoxicillin. The core of the synthesis involves the preparation of a protected and activated N-methyl-D-aspartic acid derivative, which is then coupled with the amoxicillin backbone. A general scheme for the synthesis is outlined below, based on the process described in patent CN103333180B[2].

The synthesis can be conceptually divided into two main stages:

- Preparation of the Activated Side Chain: Modification of D-aspartic acid to introduce the N-methylamide and protect the reactive groups.
- Coupling and Deprotection: Acylation of the amoxicillin core with the activated side chain, followed by the removal of protecting groups to yield the final product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aspoxicillin | C21H27N5O7S | CID 71961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103333180B - Preparation method of aspoxicillin - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Synthesis of Aspoxicillin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665795#chemical-structure-and-synthesis-pathway-of-aspoxicillin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

